molecular formula C9H10ClFO B7968066 1-(4-Chloro-3-fluorophenyl)propan-2-ol

1-(4-Chloro-3-fluorophenyl)propan-2-ol

Cat. No.: B7968066
M. Wt: 188.62 g/mol
InChI Key: LQVXWBQFLBAVFL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Chloro-3-fluorophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield different alcohol derivatives depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)propan-2-ol: Similar structure but lacks the chlorine atom.

    1-(4-Chloro-2-fluorophenyl)propan-2-ol: Similar structure with a different position of the fluorine atom.

    1-(4-Chloro-3-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-(4-Chloro-3-fluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVXWBQFLBAVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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